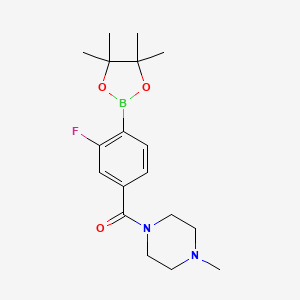

2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester

Descripción

Propiedades

IUPAC Name |

[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BFN2O3/c1-17(2)18(3,4)25-19(24-17)14-7-6-13(12-15(14)20)16(23)22-10-8-21(5)9-11-22/h6-7,12H,8-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRVSNHYTWOPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Lithiation of Halogenated Aromatic

- The process begins with treating 2-fluoro-4-chlorobenzene or related derivatives with an organolithium reagent, such as n-butyllithium, at low temperatures (−78°C) in an inert atmosphere (e.g., nitrogen or argon).

- This step facilitates selective lithiation at the position ortho or para to the halogen, forming a reactive aryllithium intermediate.

Step 2: Electrophilic Boronation

- The aryllithium intermediate reacts with a boronic acid derivative, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester), to form the corresponding boronic ester.

- This reaction typically occurs at low temperatures (−78°C) to control reactivity and improve selectivity.

Step 3: Hydrolysis and Ester Formation

- The boronate ester intermediate is then hydrolyzed with aqueous base (e.g., sodium hydroxide) to yield the boronic acid.

- The boronic acid is subsequently esterified with pinacol to form the stable pinacol ester, which is the target compound.

Research Findings & Data

Palladium-Catalyzed Cross-Coupling Reaction

This method employs Suzuki-Miyaura coupling, a widely used palladium-catalyzed cross-coupling technique, to introduce the boronic ester directly onto the aromatic ring.

Step 1: Preparation of Halogenated Aromatic

- Synthesis begins with halogenated aromatic compounds such as 2-fluoro-4-bromobenzene or 2-fluoro-4-iodobenzene.

Step 2: Coupling with Boronic Ester

- Under palladium catalysis (e.g., Pd(dppf)Cl₂), in the presence of a base like potassium carbonate or sodium acetate, the halogenated aromatic reacts with a boronic ester (e.g., pinacol ester of boronic acid).

- The reaction typically occurs at reflux temperatures (80-110°C) in solvents such as dioxane, ethanol, or isopropanol.

Step 3: Purification

- The crude product is purified via chromatography or recrystallization, yielding the desired boronic ester with high efficiency.

Research Findings & Data

| Catalyst | Solvent | Temperature | Yield | References |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Ethanol/dioxane | 80-110°C | 63-85% | , |

Thermal Deprotection and Esterification

This involves thermal removal of protecting groups (e.g., Boc) followed by esterification to form the boronic ester.

Step 1: Deprotection

- Heating the Boc-protected intermediate (e.g., 1-Boc-4-halogenopyrazole) to a molten state (~180°C) until deprotection occurs, releasing gaseous byproducts such as CO₂.

Step 2: Esterification

- The free boronic acid is reacted with pinacol in the presence of a dehydrating agent or under reflux conditions to form the stable pinacol ester.

Research Findings & Data

| Step | Conditions | Yield | References |

|---|---|---|---|

| Deprotection | Heating to ~180°C | ~80% | |

| Esterification | Reflux with pinacol | ~80% |

Summary of Key Data and Comparative Analysis

| Method | Starting Material | Main Reagents | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halogen-Lithium Boronation | Halogenated aromatic | n-Butyllithium, boronic ester | −78°C | 80-85% | High selectivity, straightforward | Requires low-temperature control |

| Palladium-Catalyzed Coupling | Halogenated aromatic | Boronic ester, Pd catalyst | 80-110°C | 63-85% | High efficiency, scalable | Catalyst cost, purification |

| Thermal Deprotection & Esterification | Boc-protected intermediates | Pinacol | 180°C | 80% | Simple, effective | High temperature required |

Research Findings and Practical Considerations

- Reaction Optimization: Temperature control and choice of solvent significantly influence yield and purity.

- Catalyst Selection: Palladium catalysts like Pd(dppf)Cl₂ are effective but costly; ligand optimization can improve efficiency.

- Purification: Recrystallization from petroleum ether or ethanol is common; chromatography may be necessary for high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the boronic ester group.

Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon–carbon bonds through Suzuki–Miyaura coupling.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s effects are mediated through its ability to participate in various chemical reactions, including coupling, oxidation, and substitution .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Piperazine-Linked Boronic Esters

3-(4-Methyl-1-piperazinylmethyl)benzeneboronic Acid Pinacol Ester (CAS: 883738-27-0)

- Structure : Piperazine linked via a methylene group at the 3-position of the benzene ring.

- Molecular Formula : C₁₈H₂₉BN₂O₂; Molecular Weight: 316.25 g/mol .

- Key Differences :

- The methylene linkage (-CH₂-) reduces electron withdrawal compared to the carbonyl (-CO-) in the target compound.

- Lower steric hindrance due to the absence of a bulky carbonyl group.

- Reactivity in cross-coupling reactions is likely higher due to increased electron density on the aromatic ring.

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester (CAS: 2096340-29-1)

- Structure : Fluorine at the 4-position and piperazinylmethyl at the 2-position.

- Molecular Formula : C₆H₃BrClN₃ (unrelated to boronic esters; likely an error in ). Correct formula inferred as C₁₈H₂₇BFN₂O₂.

- Key Differences :

- Substitution pattern (2-piperazinylmethyl vs. 4-piperazinylcarbonyl) alters steric and electronic profiles.

- Piperazinylmethyl may enhance solubility in polar solvents compared to the carbonyl-linked analog.

Carbonyl vs. Ester Functional Groups

2-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic Acid Pinacol Ester (CAS: 757982-31-3)

- Structure : Methoxycarbonylmethyl group at the 4-position instead of piperazinylcarbonyl.

- Key Differences :

- The methoxycarbonyl group is less polar than the piperazinylcarbonyl, reducing aqueous solubility .

- Reactivity in cross-coupling may be lower due to weaker electron-withdrawing effects compared to the piperazine-linked compound.

3-(4-Methylpiperazine-1-carbonyl)phenylboronic Acid Pinacol Ester (CAS: 883738-38-3)

- Structure : Piperazinylcarbonyl group at the 3-position.

- Molecular Formula : C₁₈H₂₇BN₂O₃; Molecular Weight: 330.23 g/mol .

- Key Differences :

- Positional isomerism (3- vs. 4-substitution) affects conjugation and steric interactions in coupling reactions.

- The 4-substituted target compound may exhibit higher regioselectivity in aryl-aryl bond formation .

Electronic and Steric Effects

| Compound | Substituent | Electronic Effect | Steric Hindrance |

|---|---|---|---|

| Target Compound | 4-Piperazinylcarbonyl | Strong electron-withdrawing | Moderate (carbonyl group) |

| 3-(Piperazinylmethyl) analog | 3-Piperazinylmethyl | Mild electron-donating | Low (methylene linkage) |

| Methoxycarbonylmethyl analog | 4-Methoxycarbonylmethyl | Moderate electron-withdrawing | Low |

| 3-Piperazinylcarbonyl isomer | 3-Piperazinylcarbonyl | Strong electron-withdrawing | Moderate |

Reactivity in Cross-Coupling Reactions

- The target compound’s fluorine and piperazinylcarbonyl groups create an electron-deficient aromatic ring, accelerating oxidative addition in palladium-catalyzed reactions .

- Comparison :

- Piperazinylmethyl analogs (e.g., CAS 883738-27-0) exhibit faster coupling rates due to higher electron density but lower selectivity.

- Methoxycarbonyl analogs (e.g., CAS 757982-31-3) show slower reactivity due to weaker electron withdrawal.

Physicochemical Properties

Actividad Biológica

2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a fluorine atom, a piperazine moiety, and a boronic acid functional group, which contribute to its reactivity and biological properties.

- Molecular Formula : C₁₃H₁₅BF₄O₂

- Molecular Weight : 290.06 g/mol

- CAS Number : 1073353-68-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boronic acid functionality. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

Biological Applications

- Anticancer Activity : Research indicates that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific mechanism involves the inhibition of the 26S proteasome, which is crucial for protein degradation and regulation of cell cycle progression.

- Antibacterial Properties : Some studies have shown that compounds containing boronic acid can exhibit antibacterial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, particularly those that utilize diols as substrates.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of various boronic acid derivatives, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect on apoptosis induction.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Case Study 2: Enzyme Inhibition

In another study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit specific enzymes involved in carbohydrate metabolism. The results demonstrated that at a concentration of 50 µM, the compound inhibited enzyme activity by over 70%, indicating strong potential for therapeutic applications in metabolic disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety in biological systems. Preliminary studies suggest:

- Absorption : Rapid absorption following oral administration.

- Distribution : Moderate distribution to tissues due to lipophilicity imparted by the piperazine moiety.

- Metabolism : Primarily metabolized by liver enzymes, with potential for active metabolites.

- Excretion : Renal excretion is expected based on the molecular structure.

Q & A

Q. Q1: What are the most reliable methods for synthesizing 2-fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester?

A1: Two primary approaches are used:

- Radical Decarboxylative Borylation : Photocatalytic activation of carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) with bis(catecholato)diboron under visible light yields boronic esters without metal catalysts. This method avoids palladium and tolerates diverse functional groups .

- Traditional Suzuki-Miyaura Precursor Routes : React aryl halides or triflates with bis(pinacolato)diboron via palladium catalysis. For this compound, introduce the piperazinylcarbonyl group before or after borylation, depending on substrate compatibility .

Q. Q2: How should this boronic ester be stored to maintain stability?

A2: Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers. The pinacol ester group is sensitive to hydrolysis; avoid exposure to moisture or protic solvents. Use molecular sieves in storage vials to absorb trace water .

Reaction Mechanisms and Optimization

Q. Q3: What is the role of the pinacol ester group in Suzuki-Miyaura cross-coupling reactions?

A3: The pinacol ester acts as a protecting group, enhancing boronic acid stability while allowing transmetalation with palladium catalysts. For optimal coupling, use anhydrous conditions (e.g., THF or DMF) and bases like Cs₂CO₃ to activate the boron center .

Q. Q4: How can radical intermediates be characterized during photochemical synthesis?

A4: Use EPR spectroscopy to detect boryl radicals generated under light. Quenching experiments with TEMPO or BHT can confirm radical chain propagation. Monitor reaction progress via <sup>11</sup>B NMR to track boronate formation .

Advanced Applications

Q. Q5: How is this compound utilized in prodrug design for reactive oxygen species (ROS)-sensitive drug delivery?

A5: The boronic ester reacts with ROS (e.g., H₂O₂) to release active drugs. For example, coupling it to FK866 via a benzyl bromide linker creates a prodrug that hydrolyzes in oxidative environments. Validate release kinetics using HPLC and fluorescence assays .

Q. Q6: Can this boronic ester be integrated into fluorescent probes for biomolecule detection?

A6: Yes. Conjugate it to fluorophores (e.g., coumarin) via bromomethyl linkers. The boronic ester binds diols (e.g., sugars), inducing fluorescence changes. Characterize probes using <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .

Analytical and Troubleshooting

Q. Q7: What analytical techniques are critical for assessing purity and structural integrity?

A7:

Q. Q8: How to address low yields in cross-coupling reactions?

A8: Common fixes:

- Dry Solvents : Use freshly distilled THF or toluene.

- Catalyst Screening : Test Pd(OAc)₂, XPhos, or SPhos ligands.

- Side Reaction Mitigation : Add 4Å molecular sieves to sequester water or stabilize intermediates .

Data Contradictions and Validation

Q. Q9: Why do photochemical and palladium-mediated methods show divergent yields for similar substrates?

A9: Photochemical borylation avoids transition metals, reducing side reactions (e.g., protodeboronation) but may struggle with sterically hindered substrates. Palladium methods offer broader scope but require rigorous exclusion of oxygen. Compare yields using substrates with varying steric demands .

Q. Q10: How to confirm the absence of residual palladium in pharmaceutical intermediates?

A10: Use ICP-MS for trace metal analysis. Alternatively, perform a Beilstein test (green flame color indicates halide contamination) or employ scavengers like SiliaBond® Thiourea to remove Pd residues post-reaction .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.